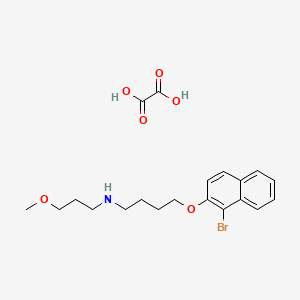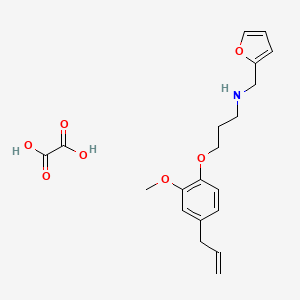![molecular formula C18H26ClNO5 B4002902 N-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4002902.png)
N-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid
Descripción general
Descripción
N-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a butan-1-amine backbone with a 4-chloro-2-prop-2-enylphenoxy group attached via a propyl linker, and it is often studied in conjunction with oxalic acid.
Aplicaciones Científicas De Investigación
Electrochemical Applications
The electrochemical properties of N-alkoxyarylaminyl radicals, which are structurally related to N-[3-(2-allyl-4-chlorophenoxy)propyl]-1-butanamine oxalate, have been explored through studies like those conducted by Miura and Muranaka (2006). These studies focus on the reversible electrochemical behavior of similar compounds, which could be relevant in developing new electrochemical sensors or catalysts. The electrochemical stability and redox potentials of these compounds suggest potential applications in materials science, particularly in the design of organic electronic devices or as part of redox-active components in energy storage systems (Miura & Muranaka, 2006).
Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis, compounds like N-[3-(2-allyl-4-chlorophenoxy)propyl]-1-butanamine oxalate may serve as intermediates or reagents. For instance, the work of Wipf, Kendall, and Stephenson (2003) illustrates the utility of related organometallic reagents in constructing allylic amine structures, which are valuable in synthesizing complex organic molecules. Such methodologies can be applied to produce pharmaceuticals, agrochemicals, and various organic materials, highlighting the compound's relevance in synthetic organic chemistry and medicinal chemistry (Wipf, Kendall, & Stephenson, 2003).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]butan-1-amine typically involves multiple steps, starting with the preparation of the 4-chloro-2-prop-2-enylphenoxy intermediate. This intermediate can be synthesized through a series of reactions including halogenation and alkylation. The final step involves
Propiedades
IUPAC Name |
N-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-3-5-10-18-11-6-12-19-16-9-8-15(17)13-14(16)7-4-2;3-1(4)2(5)6/h4,8-9,13,18H,2-3,5-7,10-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELSOQQXZCXWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-bromo-3-(ethylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002827.png)
![1-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002829.png)
![3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002843.png)

![1-[3-(2-Bromo-4-methylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4002857.png)

![1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4002865.png)
![1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002870.png)
![1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4002879.png)
![oxalic acid;N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4002887.png)

![3-methyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine](/img/structure/B4002910.png)
![8-(diphenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4002915.png)
![4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4002923.png)
